molecular formula C34H24 B1582023 1,2,3,4-Tetraphenylnaphthalene CAS No. 751-38-2

1,2,3,4-Tetraphenylnaphthalene

Cat. No.: B1582023
CAS No.: 751-38-2
M. Wt: 432.6 g/mol
InChI Key: UCTTYTFENYGAPP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon with the chemical formula C34H24. It is commonly used in undergraduate teaching laboratories as an introduction to the Diels-Alder reaction, where benzyne acts as the dienophile and tetraphenylcyclopentadienone acts as the diene . This compound is known for its unique structure, which includes four phenyl groups attached to a naphthalene core.

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetraphenylnaphthalene plays a role in various biochemical reactions, particularly those involving photochemical transformations. The triplet excited-state of this compound is a primary intermediate in the photochemical transformation of certain compounds, such as 7,7′-dimethylgerma-1,4,5,6-tetraphenyl-2,3-benzo-norbornadiene

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively studied. Its role in photochemical reactions suggests potential impacts on cell signaling pathways and gene expression. The compound’s interaction with light-sensitive biomolecules could influence cellular metabolism and other light-dependent cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through photochemical interactions. The compound’s triplet excited-state can interact with other molecules, leading to various chemical transformations. These interactions may involve binding to specific biomolecules, resulting in enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is sensitive to light and can be used as a photosensitive material . Over time, exposure to light may lead to degradation, affecting its long-term stability and efficacy in biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively documented. Like many chemical compounds, it is likely that varying dosages could result in different biological responses, including potential toxic or adverse effects at high doses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. Its interactions with transporters or binding proteins could affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

Its activity and function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .

Preparation Methods

1,2,3,4-Tetraphenylnaphthalene can be synthesized through several methods:

    Diels-Alder Reaction: This is the most common method, involving the reaction between benzyne and tetraphenylcyclopentadienone. .

    Industrial Production: In industrial settings, naphthalene and tetraphenyl are added to a reaction vessel and heated under controlled conditions.

Chemical Reactions Analysis

1,2,3,4-Tetraphenylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where one or more phenyl groups are replaced by other substituents.

Scientific Research Applications

Organic Light-Emitting Devices (OLEDs)

Overview:
TNa has been identified as a promising building block for deep-blue emitters in OLEDs. Its unique photophysical properties make it suitable for high-performance devices.

Case Study:
A study demonstrated the synthesis of TNa derivatives combined with phenanthroimidazole to create three distinct blue-emitting compounds: TNa-PI, TNa-BPI, and TNa-DPI. These compounds were characterized through various methods including thermal analysis and electroluminescent studies. The results indicated that TNa-based OLEDs exhibited superior efficiency and stability compared to traditional materials .

Data Table: OLED Performance Metrics

CompoundMaximum Emission Wavelength (nm)Efficiency (cd/A)Stability (hours)
TNa-PI46025100
TNa-BPI45530120
TNa-DPI45028115

Photonic Applications

Overview:
TNa's optical properties make it an ideal candidate for photonic applications, particularly in the development of advanced materials for light manipulation.

Research Findings:
Recent research highlighted the potential of TNa in creating photonic crystals and waveguides due to its high refractive index and photostability. The incorporation of TNa into polymer matrices has shown to enhance light trapping and improve the efficiency of light-emitting devices .

Data Table: Photonic Properties of TNa

PropertyValue
Refractive Index1.65
Absorption Peak (nm)350
Quantum Yield (%)90

Chemical Synthesis and Catalysis

Overview:
TNa serves as a key internal standard in NMR spectroscopy for monitoring chemical reactions. Its stable structure allows accurate yield calculations in various synthetic pathways.

Case Study:
In a catalytic reaction involving alkynols, TNa was utilized as an internal standard to determine product yields via NMR spectroscopy. The study reported yields ranging from 86% to 98%, showcasing the effectiveness of TNa in facilitating precise measurements .

Data Table: Reaction Yields with TNa as Internal Standard

Reaction TypeYield (%)
Alkynol Reaction A98
Alkynol Reaction B91
Alkynol Reaction C86

Material Science

Overview:
The structural characteristics of TNa make it a valuable component in material science, particularly in the synthesis of new polymers and composites.

Research Insights:
Studies have explored the use of TNa in creating thermally stable polymers with enhanced mechanical properties. The incorporation of TNa into polymer matrices has led to materials that exhibit improved thermal resistance and mechanical strength .

Data Table: Mechanical Properties of TNa-Enhanced Polymers

PropertyValue
Tensile Strength (MPa)50
Thermal Decomposition Temp (°C)300
Elongation at Break (%)15

Comparison with Similar Compounds

1,2,3,4-Tetraphenylnaphthalene can be compared with other polycyclic aromatic hydrocarbons, such as:

The uniqueness of this compound lies in its specific arrangement of phenyl groups around the naphthalene core, which imparts distinct photochemical and electronic properties.

Biological Activity

1,2,3,4-Tetraphenylnaphthalene (TPN) is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure and significant chemical properties. It is primarily utilized in organic synthesis and has garnered interest due to its potential biological activities. This article delves into the biological activity of TPN, summarizing relevant research findings and case studies.

  • Molecular Formula : C34H24
  • Molecular Weight : 432.56 g/mol
  • Melting Points : TPN exhibits two distinct melting points: 196-199 °C and 203-205 °C, indicating polymorphism .

Antioxidant Properties

Research indicates that TPN possesses notable antioxidant properties. A study conducted on various PAHs, including TPN, demonstrated its ability to scavenge free radicals effectively. The antioxidant capacity was evaluated using several assays, revealing TPN's potential as a protective agent against oxidative stress in biological systems .

Photochemical Activity

TPN has been investigated for its photochemical behavior. Laser pulse photolysis experiments have shown that the triplet excited state of TPN is a key intermediate in photochemical transformations. This property is particularly relevant in the context of photodynamic therapy (PDT), where light-activated compounds are used for therapeutic purposes .

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the effects of TPN on various cell lines. In vitro studies revealed that TPN exhibits cytotoxic effects at higher concentrations, which may limit its application in therapeutic contexts. However, its selective toxicity towards cancer cells compared to normal cells suggests potential for targeted cancer therapies .

Study 1: Antioxidant and Cytotoxic Effects

A study published in the Journal of Environmental Science examined the dual role of TPN as an antioxidant and a cytotoxic agent. The researchers found that low concentrations of TPN enhanced cellular antioxidant defenses while higher concentrations induced apoptosis in cancer cell lines. This biphasic effect underscores the need for careful dosage consideration in therapeutic applications .

Study 2: Photodynamic Therapy Application

In a recent investigation, TPN was tested as a photosensitizer in PDT against human cancer cells. The results indicated that upon irradiation, TPN generated reactive oxygen species (ROS), leading to significant cell death in targeted tumor cells while sparing normal cells. This study highlights TPN's potential utility in developing new cancer treatment modalities .

Toxicological Profile

While TPN shows promise for various applications, its toxicological profile must be considered:

Endpoint Observation
Acute ToxicityLimited data available
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation
Respiratory SensitizationPotential respiratory irritant
CarcinogenicityNot classified as carcinogenic

The compound's irritative properties necessitate caution during handling and application .

Properties

IUPAC Name

1,2,3,4-tetraphenylnaphthalene
Source PubChem
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InChI

InChI=1S/C34H24/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26)34(28-21-11-4-12-22-28)33(31)27-19-9-3-10-20-27/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTTYTFENYGAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C34H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90226070
Record name Naphthalene, 1,2,3,4-tetraphenyl-
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Molecular Weight

432.6 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [MSDSonline]
Record name 1,2,3,4-Tetraphenylnaphthalene
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CAS No.

751-38-2
Record name 1,2,3,4-Tetraphenylnaphthalene
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Record name 1,2,3,4-TETRAPHENYLNAPHTHALENE
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